molecular formula C5H8N4 B091177 5-methylpyrimidine-2,4-diamine CAS No. 18588-37-9

5-methylpyrimidine-2,4-diamine

Cat. No.: B091177
CAS No.: 18588-37-9
M. Wt: 124.14 g/mol
InChI Key: RXYIYUOOCZCTQP-UHFFFAOYSA-N
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Description

5-methylpyrimidine-2,4-diamine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a core structure in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-5-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with β-ketoesters or β-diketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization .

Industrial Production Methods: Industrial production of 2,4-diamino-5-methylpyrimidine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-Methylpyrimidine-2,4-diamine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are investigated for potential therapeutic effects against several diseases, particularly in the fields of oncology and infectious diseases. For instance, compounds derived from this pyrimidine have been shown to exhibit inhibitory activity against enzymes involved in cancer progression and microbial resistance.

Case Study: Anticancer Agents
Research has highlighted the potential of this compound derivatives as anticancer agents. A study demonstrated that certain derivatives inhibited the activity of Janus kinase 3 (JAK3), which is implicated in various cancers. These findings suggest that modifications to the 5-methylpyrimidine structure can enhance its efficacy as a targeted therapy in cancer treatment .

Biological Research

Enzyme Inhibition Studies
The compound is extensively used in biological studies to explore enzyme inhibition mechanisms. It has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition leads to reduced cell proliferation, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties
this compound has also been studied for its antimicrobial properties. Research indicates that specific derivatives can effectively combat bacterial infections by disrupting essential metabolic pathways within microbial cells.

Industrial Applications

Agrochemicals
In the agricultural sector, derivatives of this compound are utilized in the formulation of agrochemicals. These compounds are effective in enhancing crop yield by acting as growth regulators or herbicides.

Dyes and Pigments
The compound is employed in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions. This application is particularly relevant in textile and coatings industries where colorfastness is essential.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesApplications
1,1’-(5-Methylpyrimidine-2,4-diyl)diguanidine Contains guanidine groups; enhances biological activityAntimicrobial and antioxidant research
Trimethoprim A well-known antibacterial agentTreatment of bacterial infections
2,4-Diamino-6-ethylpyrimidine Similar structure but different substituentsPotentially similar medicinal uses

Mechanism of Action

The mechanism of action of 2,4-diamino-5-methylpyrimidine primarily involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 5-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and amino groups at the 2 and 4 positions make it a versatile scaffold for the development of various pharmacologically active compounds .

Biological Activity

5-Methylpyrimidine-2,4-diamine is a heterocyclic compound belonging to the class of pyrimidines. Its structure features a methyl group at the 5-position and two amino groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleic acid synthesis.

This compound acts primarily by inhibiting DHFR, which plays a vital role in the folate metabolism pathway. By mimicking folate, it competes with the natural substrate, leading to disrupted nucleic acid synthesis and subsequent antibacterial effects against various pathogens, including Staphylococcus aureus and Bacillus anthracis .

Antimicrobial Effects

Research indicates that this compound exhibits potent antibacterial properties. Inhibition studies have shown that it effectively disrupts the growth of several bacterial strains by targeting their folate metabolism .

Antiparasitic Activity

In addition to its antibacterial properties, this compound has been evaluated for its antimalarial potential. A series of derivatives based on this compound were synthesized and tested against Plasmodium falciparum DHFR. The results indicated promising inhibitory activity against both wild-type and mutant strains of PfDHFR, with Ki values ranging from 1.3 to 243 nM .

Case Studies and Research Findings

  • Inhibition of Pneumocystis carinii DHFR :
    • A study synthesized several derivatives of this compound and evaluated their inhibitory activity against Pneumocystis carinii DHFR.
    • The most potent analogues demonstrated IC50 values lower than those of standard treatments like trimethoprim .
  • Molecular Docking Studies :
    • Molecular docking studies have provided insights into the binding interactions between 5-methylpyrimidine derivatives and DHFR enzymes.
    • These studies suggest that structural modifications can enhance binding affinity and selectivity against resistant strains .
  • Pharmacokinetic Properties :
    • Further investigations into the pharmacokinetics of these compounds are underway to optimize their efficacy and reduce toxicity.
    • Factors such as membrane permeability and solubility are being explored to improve their therapeutic profiles .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
TrimethoprimThree substituents on the pyrimidine ringBroad-spectrum antibiotic effects
5-Iodo-N4-methylpyrimidine-2,4-diamineIodine at the 5-positionEnhanced antibacterial activity
2,4-Diamino-5-fluoropyrimidineFluorine substitution at the 5-positionIncreased potency against specific bacterial strains

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-methylpyrimidine-2,4-diamine?

The synthesis of this compound and its derivatives typically involves condensation reactions. For example:

  • Nucleophilic substitution : Reacting substituted benzyl halides (e.g., 2-chloro-3,5-dimethoxybenzyl chloride) with pyrimidine-2,4-diamine under basic conditions (e.g., sodium methoxide) to facilitate substitution at the pyrimidine ring .
  • Multicomponent reactions : Using ammonium acetate (NH₄OAc) in glacial acetic acid under reflux (108°C) to form pyrimidine derivatives via cyclocondensation .
  • Scale-up optimization : Industrial methods employ continuous flow reactors and advanced purification techniques (e.g., recrystallization, chromatography) to enhance yield and purity .

Q. How is this compound characterized for purity and structural confirmation?

Analytical methods include:

  • Chromatography : HPLC or GC paired with reference standards (e.g., thymine derivatives) to assess purity .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and MS (mass spectrometry) for molecular weight validation .
  • Certified Reference Materials (CRMs) : Use of LGC Standards’ CRMs (e.g., thymine, thymidine) for cross-validation in pharmaceutical-grade analysis .

Q. What are the primary biological targets of this compound in biochemical studies?

The compound and its analogs exhibit activity against:

  • Kinases : Inhibition of receptor tyrosine kinases (e.g., cFMS/CSF-1R) and cyclin-dependent kinases (CDKs), critical in cancer cell proliferation .
  • Enzymes : Targeting bacterial dihydrofolate reductase (DHFR) and viral polymerases, suggesting antimicrobial and antiviral potential .
  • Cell signaling pathways : Modulation of apoptosis and inflammation via kinase inhibition in medicinal chemistry studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

Methodological strategies include:

  • Solvent/base optimization : Testing polar aprotic solvents (e.g., DMF) with strong bases (e.g., K₂CO₃) to enhance nucleophilic substitution .
  • Temperature control : Reflux conditions (100–110°C) for cyclocondensation reactions to ensure complete ring formation .
  • Flow chemistry : Implementing continuous flow reactors for scalable production and reduced side reactions .

Q. What strategies resolve contradictory data regarding the inhibitory activity of this compound across kinase assays?

Contradictions may arise from:

  • Assay variability : Differences in pH, ionic strength, or cofactor availability (e.g., ATP concentration) .
  • Isoform selectivity : Testing against specific kinase isoforms (e.g., cFMS vs. VEGFR2) using isoform-specific inhibitors .
  • Cellular context : Validating in vitro results with cell-based assays (e.g., proliferation assays in cancer cell lines) to account for membrane permeability and off-target effects .

Q. How do substituent variations at the pyrimidine ring influence binding affinity in structure-activity relationship (SAR) studies?

Key structural insights include:

  • Electron-withdrawing groups : Chloro or nitro substituents at the phenyl ring enhance kinase inhibition by increasing electrophilicity at the pyrimidine core .
  • Methoxy groups : Improve solubility and metabolic stability, as seen in cFMS inhibitors with 3,5-dimethoxy substitutions .
  • Bulkier substituents : Piperidine or benzyl groups at the 6-position increase steric hindrance, reducing off-target binding .

Properties

IUPAC Name

5-methylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYIYUOOCZCTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171804
Record name 2,4-Diamino-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18588-37-9
Record name 2,4-Diamino-5-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vial with 5-(2-chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one (138.3 mg, 0.5 mmol) and 3-(methylsulfonyl)benzenamine hydrochloride (207.7 mg, 1.0 mmol), i-PrOH (10 mL) was added, followed by TFA (116 μL, 1.5 mmol). The vial was tightly closed, and the reaction mixture was stirred at 85-90° C. for 40 h. The solvent was removed in vacuo, and the crude product was purified by RP-HPLC. N4-(benzo[d]oxazol-2(3H)-on-5-yl)-N2-(3-methylsulfonyl)phenyl)-5-methylpyrimidine-2,4-diamine was obtained as a mono-trifluoroacetate salt: an off-white solid, 129 mg (49% yield); 1H NMR (300 MHz, DMSO) δ 11.60 (s, 1H), 9.43 (s, 1H), 8.43 (s, 1H), 8.20 (s, 1H), 8.11 (br d, J=7.5, 1H), 7.96 (d, J=0.8, 1H), 7.49-7.33 (m, 4H), 7.27 (d, J=8.5, 1H), 3.13 (s, 3H), 2.16 (s, 3H); LCMS (M+) m/z 412.47.
Quantity
138.3 mg
Type
reactant
Reaction Step One
Quantity
207.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
116 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Imino-4-nitropyridin-1(2H)-ol
5-methylpyrimidine-2,4-diamine
2-Imino-4-nitropyridin-1(2H)-ol
5-methylpyrimidine-2,4-diamine
2-Imino-4-nitropyridin-1(2H)-ol
5-methylpyrimidine-2,4-diamine
2-Imino-4-nitropyridin-1(2H)-ol
5-methylpyrimidine-2,4-diamine

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